molecular formula C13H24N2O3 B13129240 (4aS,9aS)-Octahydro-5-oxa-2,9-diaza-benzocycloheptene-2-carboxylic acid tert-butyl ester

(4aS,9aS)-Octahydro-5-oxa-2,9-diaza-benzocycloheptene-2-carboxylic acid tert-butyl ester

Cat. No.: B13129240
M. Wt: 256.34 g/mol
InChI Key: JLMMJWCPMYXSCS-QWRGUYRKSA-N
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Description

Pyrido[4,3-b][1,4]oxazepine-7(6H)-carboxylicacid,octahydro-,1,1-dimethylethylester,(5aS,9aS)- is a complex heterocyclic compound It belongs to the class of oxazepines, which are seven-membered heterocycles containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[4,3-b][1,4]oxazepine-7(6H)-carboxylicacid,octahydro-,1,1-dimethylethylester,(5aS,9aS)- typically involves multicomponent heterocyclization reactions. These reactions often use small or medium carbo-, oxa-, or azacyclanes as starting materials. The process may include recyclization reactions to expand the ring size and form the desired oxazepine scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Pyrido[4,3-b][1,4]oxazepine-7(6H)-carboxylicacid,octahydro-,1,1-dimethylethylester,(5aS,9aS)- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

Pyrido[4,3-b][1,4]oxazepine-7(6H)-carboxylicacid,octahydro-,1,1-dimethylethylester,(5aS,9aS)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyrido[4,3-b][1,4]oxazepine-7(6H)-carboxylicacid,octahydro-,1,1-dimethylethylester,(5aS,9aS)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Azepines: Seven-membered heterocycles with one nitrogen atom.

    Diazepines: Contain two nitrogen atoms in the ring.

    Thiazepines: Contain sulfur and nitrogen atoms in the ring.

Uniqueness

Pyrido[4,3-b][1,4]oxazepine-7(6H)-carboxylicacid,octahydro-,1,1-dimethylethylester,(5aS,9aS)- is unique due to its specific combination of nitrogen and oxygen atoms in the seven-membered ring, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl (5aS,9aS)-3,4,5,5a,6,8,9,9a-octahydro-2H-pyrido[4,3-b][1,4]oxazepine-7-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-7-5-11-10(9-15)14-6-4-8-17-11/h10-11,14H,4-9H2,1-3H3/t10-,11-/m0/s1

InChI Key

JLMMJWCPMYXSCS-QWRGUYRKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@H](C1)NCCCO2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)NCCCO2

Origin of Product

United States

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